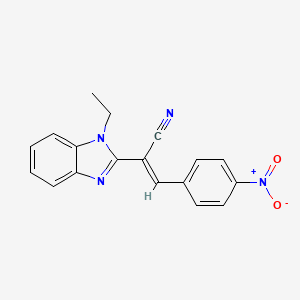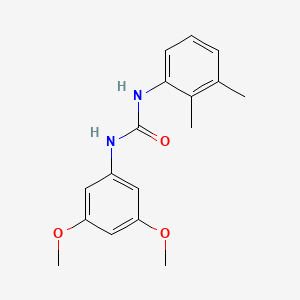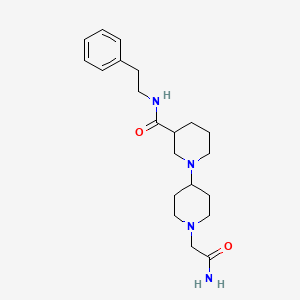
2-(1-ethyl-1H-benzimidazol-2-yl)-3-(4-nitrophenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-ethyl-1H-benzimidazol-2-yl)-3-(4-nitrophenyl)acrylonitrile, also known as ENB-003, is a small molecule inhibitor that has shown promising results in scientific research studies. It has been found to inhibit the growth of cancer cells and has potential applications in cancer therapy.
作用機序
2-(1-ethyl-1H-benzimidazol-2-yl)-3-(4-nitrophenyl)acrylonitrile inhibits the activity of a protein called MDM2, which is known to promote the degradation of the tumor suppressor protein p53. By inhibiting MDM2, this compound stabilizes p53, leading to the activation of cell cycle arrest and apoptosis in cancer cells. This mechanism of action makes this compound a potential therapeutic agent for p53 wild-type cancers.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy. In addition to its anti-cancer effects, this compound has also been found to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
実験室実験の利点と制限
2-(1-ethyl-1H-benzimidazol-2-yl)-3-(4-nitrophenyl)acrylonitrile has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, its limited solubility in water can make it challenging to use in certain experiments. Additionally, this compound is not effective in cancers with p53 mutations, limiting its potential applications in cancer therapy.
将来の方向性
There are several future directions for the development and application of 2-(1-ethyl-1H-benzimidazol-2-yl)-3-(4-nitrophenyl)acrylonitrile. One potential direction is the development of more potent and selective MDM2 inhibitors that can overcome the limitations of this compound. Another direction is the exploration of this compound in combination therapy with other anti-cancer agents. Additionally, this compound has potential applications in other diseases, such as inflammatory diseases and neurodegenerative diseases, which can be explored in future research studies.
In conclusion, this compound is a promising small molecule inhibitor with potential applications in cancer therapy and other diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research directions include the development of more potent and selective MDM2 inhibitors and the exploration of this compound in combination therapy and other diseases.
合成法
2-(1-ethyl-1H-benzimidazol-2-yl)-3-(4-nitrophenyl)acrylonitrile can be synthesized using a multi-step process that involves the reaction of 1-ethyl-1H-benzimidazole-2-carbaldehyde with 4-nitrobenzyl bromide, followed by the reaction of the resulting compound with acrylonitrile. The final product is obtained after purification using column chromatography.
科学的研究の応用
2-(1-ethyl-1H-benzimidazol-2-yl)-3-(4-nitrophenyl)acrylonitrile has been extensively studied for its potential applications in cancer therapy. It has been found to inhibit the growth of cancer cells in various types of cancer, including breast cancer, lung cancer, and pancreatic cancer. This compound has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
特性
IUPAC Name |
(E)-2-(1-ethylbenzimidazol-2-yl)-3-(4-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c1-2-21-17-6-4-3-5-16(17)20-18(21)14(12-19)11-13-7-9-15(10-8-13)22(23)24/h3-11H,2H2,1H3/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDNHEHCUQYOTR-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C(=CC3=CC=C(C=C3)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=CC=CC=C2N=C1/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1-adamantyl)ethyl]-4-ethoxybenzenesulfonamide](/img/structure/B5320602.png)
![3-(1,3-benzodioxol-5-yl)-5-[(difluoromethyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5320614.png)
![N-(2-methylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5320617.png)
![N-bicyclo[2.2.1]hept-2-yl-3-phenylacrylamide](/img/structure/B5320622.png)
![6-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-(6-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5320630.png)

![N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-(1-isopropyl-3-oxo-2-piperazinyl)acetamide](/img/structure/B5320641.png)
![N,N-diethyl-3-[2,3,5,6-tetrafluoro-4-(1-piperidinyl)phenyl]-2-propen-1-amine oxalate](/img/structure/B5320642.png)
![2-[(3-methylbutyl)sulfonyl]-N-1,3,4-thiadiazol-2-ylbenzamide](/img/structure/B5320650.png)

![N-({2-[(6-methylpyridin-3-yl)oxy]pyridin-3-yl}methyl)-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5320667.png)
![ethyl 7-methyl-2-[(5-methyl-2-furyl)methylene]-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5320681.png)

![4-(4-fluorobenzyl)-3-isopropyl-1-[(2-methylpyridin-3-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5320688.png)